molecular formula C14H16N2 B1529245 5-(Piperidin-4-yl)isoquinoline CAS No. 1256807-40-5

5-(Piperidin-4-yl)isoquinoline

Cat. No. B1529245
CAS RN: 1256807-40-5
M. Wt: 212.29 g/mol
InChI Key: RWKZEWOPMRXZBH-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)isoquinoline is a compound with the CAS Number: 1256807-40-5 . It has a molecular weight of 212.29 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of 5-(Piperidin-4-yl)isoquinoline is 5-(4-piperidinyl)isoquinoline . The InChI code is 1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2 .


Physical And Chemical Properties Analysis

5-(Piperidin-4-yl)isoquinoline is a powder that is stored at room temperature . Its molecular weight is 212.29 .

Scientific Research Applications

Antitumor Activity

Compounds structurally related to "5-(Piperidin-4-yl)isoquinoline" have shown potential antitumor activity. A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, acting as platelet activating factor (PAF) receptor antagonists, displayed cytotoxicity against several tumor cell lines. Notably, one derivative, SDZ 62-434, demonstrated significant antitumor efficacy, surpassing the clinical cytostatic agent edelfosine in an oral mouse Meth A fibrosarcoma assay, and has entered phase I clinical trials for cancer treatment (Houlihan et al., 1995).

Anti-corrosion Performance

Research on 8-hydroxyquinoline derivatives, including a compound with a piperidinyl moiety, has indicated their effectiveness as anti-corrosion agents for mild steel in acidic mediums. These derivatives demonstrated significant inhibition of corrosion, attributed to their adsorption on the metal surface (Douche et al., 2020).

Acetylcholinesterase Inhibition

A study into acetylcholinesterase (AChE) inhibitors discovered that rigid analogues of piperidine-linked compounds exhibited potent inhibitory activity. Among these, a compound showed exceptionally high selectivity and potency against AChE, suggesting its potential for treating diseases like Alzheimer's (Sugimoto et al., 1995).

Antimicrobial Activity

A novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines demonstrated promising antimicrobial properties against various pathogenic bacteria and fungi, highlighting their potential as new antimicrobial agents (Zaki et al., 2019).

Antidepressant Drug Development

In the quest for fast-acting antidepressant drugs, compounds featuring an (aryl)(aryloxy)methyl moiety linked to piperidine showed high affinity for serotonin transporters. These studies underscore the therapeutic potential of such compounds in treating depression (Orjales et al., 2003).

Neuroprotective Effects

The inhibition of Poly(ADP-Ribose) Synthetase (PARS), by compounds including piperidinyl isoquinolinones, has demonstrated neuroprotective effects in models of cerebral ischemia. This indicates a role for such inhibitors in treating brain damage resulting from stroke (Takahashi et al., 1997).

Safety and Hazards

The safety information for 5-(Piperidin-4-yl)isoquinoline includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

5-piperidin-4-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKZEWOPMRXZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-4-yl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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